

AMG-208: A Potent c-Met Inhibitor for Oncological Research

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An In-Depth Technical Guide on the In Vitro Inhibitory Activity of AMG-208

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of **AMG-208**, a selective small-molecule inhibitor of the c-Met proto-oncogene. Designed for researchers, scientists, and drug development professionals, this document details the half-maximal inhibitory concentration (IC50) values of **AMG-208** against its primary target, outlines the experimental methodologies used for these determinations, and illustrates its mechanism of action through signaling pathway diagrams.

Core Efficacy Data: In Vitro IC50 Values

The potency of **AMG-208** has been characterized through various in vitro assays, including cell-free enzymatic assays and cell-based functional assays. The summarized data highlights its high affinity and selectivity for the c-Met receptor tyrosine kinase.



Assay Type	Target/Cell Line	IC50 Value
Cell-Free Kinase Assay	c-Met	9 nM[1]
Cell-Free Kinase Assay	Met	9.3 nM[2]
Cell-Free Kinase Assay	Wild-Type MET	5.2 nM[3]
Cell-Based Phosphorylation Assay	PC3 (Prostate Cancer)	46 nM[1][4][5]
Cell-Free Kinase Assay	VEGF-R2	112 nM[3]

Note: The IC50 value for VEGF-R2 indicates potential off-target activity at higher concentrations.

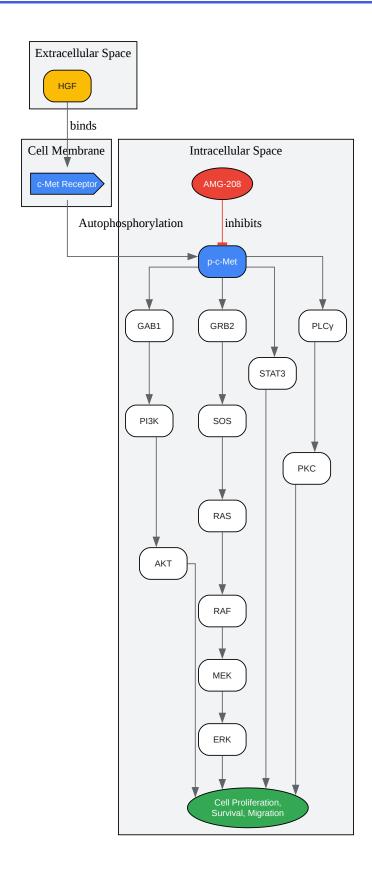
Mechanism of Action and Signaling Pathways

AMG-208 functions as a selective inhibitor of the c-Met receptor tyrosine kinase, targeting both ligand-dependent and ligand-independent activation.[6][7][8] The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, and survival.

AMG-208 effectively blocks this autophosphorylation, thereby inhibiting the activation of several critical downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and PLCy-PKC pathways.[9] Key signaling molecules affected by the inhibition of c-Met include ERK1/2, AKT, FAK, GAB1, and STAT3/5.[10]

Below are diagrams illustrating the HGF/c-Met signaling pathway and the workflow for a typical in vitro IC50 determination experiment.

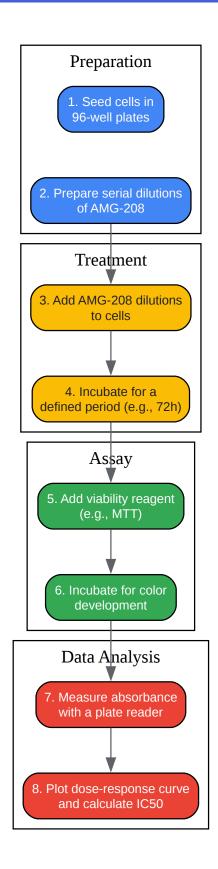




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Caption: HGF/c-Met signaling pathway and the inhibitory action of AMG-208.





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Caption: General workflow for determining IC50 values using a cell-based viability assay.



Experimental Protocols

The determination of **AMG-208**'s IC50 values relies on established and reproducible experimental protocols. Below are detailed methodologies for the key assays cited.

In Vitro c-Met Kinase Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of **AMG-208** on the enzymatic activity of the c-Met kinase.

Materials:

- Recombinant c-Met kinase (catalytic domain)
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
- ATP
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- AMG-208 (in DMSO)
- 96-well or 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Plate reader

Procedure:

- Prepare serial dilutions of AMG-208 in DMSO and then dilute in kinase buffer.
- In a multi-well plate, add the c-Met enzyme to the kinase buffer.
- Add the diluted AMG-208 or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.



- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the kinase activity using a suitable detection method. For instance, the ADP-Glo[™] assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
- Data is normalized to controls, and IC50 values are calculated by fitting the data to a fourparameter logistic dose-response curve.

Inhibition of c-Met Phosphorylation Assay (Cell-Based)

This assay measures the ability of **AMG-208** to inhibit the HGF-induced autophosphorylation of the c-Met receptor in a cellular context.

Materials:

- PC3 cells (or other relevant cell line)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Hepatocyte Growth Factor (HGF)
- AMG-208 (in DMSO)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
- Western blot or ELISA reagents
- 96-well plates or cell culture dishes

Procedure:

- Seed PC3 cells in appropriate culture vessels and allow them to adhere and grow.
- Prior to treatment, serum-starve the cells for several hours to reduce basal receptor activation.



- Pre-treat the cells with various concentrations of AMG-208 or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.
- Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer.
- Determine the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated c-Met and total c-Met using either Western blotting or a specific ELISA kit.
- For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the specific antibodies.
- Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.
- Calculate the percentage of inhibition for each AMG-208 concentration relative to the HGFstimulated control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay is a common method to assess the impact of a compound on cell proliferation and viability, from which an IC50 value can be derived.

Materials:

- Target cancer cell line (e.g., PC3)
- Cell culture medium
- AMG-208 (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
- Treat the cells with a range of concentrations of AMG-208. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
- Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Following the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11][12][13]
- Solubilize the formazan crystals by adding the solubilization solution to each well and mix thoroughly.
- Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control.
- Plot the percentage of viability against the logarithm of the AMG-208 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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